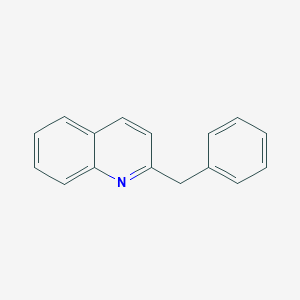
Rotundic acid
Overview
Description
Rotundic acid is a naturally occurring pentacyclic triterpenoid compound primarily found in the barks of Ilex rotunda and other Aquifoliaceae plants . It has garnered significant attention due to its diverse biological activities, including anti-inflammatory, cardio-protective, and anti-tumor effects .
Mechanism of Action
Rotundic acid (RA) is a triterpenoid compound found in Ilicis Rotundae Cortex, known for its diverse pharmacological properties . This article aims to provide a comprehensive overview of the mechanism of action of RA, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
The primary targets of RA are the Toll-like receptor 4 (TLR4)/activator protein-1 (AP1) signaling pathway and the AKT/mTOR and MAPK pathways . These pathways play crucial roles in inflammation, cell proliferation, and apoptosis .
Mode of Action
RA interacts with its targets to induce significant changes in cellular processes. It attenuates the TLR4/AP1 pathway and reverses glycolysis, thereby reducing lipid accumulation and inflammation . Additionally, RA induces DNA damage, cell cycle arrest, and apoptosis by modulating the AKT/mTOR and MAPK pathways .
Biochemical Pathways
RA affects two main biochemical pathways: the TLR4/AP1 signaling pathway and glycolysis . By reversing glycolysis and attenuating the TLR4/AP1 pathway, RA reduces lipid accumulation and inflammation, which are key factors in conditions like nonalcoholic steatohepatitis (NASH) .
Result of Action
The molecular and cellular effects of RA’s action are multifaceted. It has been shown to lower lipid content, alleviate inflammation , induce DNA damage, cause cell cycle arrest, and trigger apoptosis . These effects contribute to RA’s anticancer activity against hepatocellular carcinoma (HCC) and its potential therapeutic effects on NASH .
Action Environment
Environmental factors can influence the action, efficacy, and stability of RA. For instance, diet, a key environmental factor, can affect the development and progression of diseases like NASH, where RA has shown therapeutic potential . .
Biochemical Analysis
Biochemical Properties
Rotundic acid shows multipronged effects on type 2 diabetes (T2D) and its complications, including improving glucolipid metabolism, lowering blood pressure, protecting against cardiovascular and hepatorenal injuries, and alleviating oxidative stress and inflammation .
Cellular Effects
This compound treatment could restore the gut microbial dysbiosis in T2D rats to a certain extent . It significantly enhances the richness and diversity of gut microbiota .
Molecular Mechanism
At the genus level, beneficial or commensal bacteria Prevotella, Ruminococcus, Leuconostoc and Streptococcus were significantly increased by this compound treatment, while this compound-treated rats had a lower abundance of opportunistic pathogen Klebsiella and Proteus .
Temporal Effects in Laboratory Settings
It is known that this compound has a variety of bioactivities such as anti-inflammation and lipid-lowering effect .
Dosage Effects in Animal Models
In a T2D rat model induced by high fat diet (HFD) feeding and low-dose streptozotocin (STZ) injection, this compound showed multipronged effects on T2D and its complications .
Metabolic Pathways
This compound is involved in metabolic pathways that improve glucolipid metabolism .
Transport and Distribution
It is known that this compound has a variety of bioactivities such as anti-inflammation and lipid-lowering effect .
Subcellular Localization
It is known that this compound has a variety of bioactivities such as anti-inflammation and lipid-lowering effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
Rotundic acid can be synthesized through various chemical reactions. One common method involves the extraction from Ilex rotunda using organic solvents followed by purification through chromatographic techniques . Additionally, derivatives of this compound can be synthesized by modifying its carboxyl group at the 28th position, which has shown to enhance its cytotoxicity against tumor cells .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Rotundic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form different derivatives that exhibit enhanced biological activities .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include its derivatives, which have shown increased cytotoxicity against various tumor cell lines. These derivatives are synthesized by modifying the carboxyl group at the 28th position, resulting in compounds with enhanced anti-tumor properties .
Scientific Research Applications
Comparison with Similar Compounds
Rotundic acid is unique due to its diverse biological activities and its ability to target multiple pathways. Similar compounds include other pentacyclic triterpenoids such as celastrol and withaferin A, which also exhibit anti-inflammatory and anti-tumor properties . this compound’s ability to enhance leptin sensitivity and its potential in treating non-alcoholic fatty liver disease set it apart from these compounds .
Properties
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHQFGOOMKJFLP-LTFXOGOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173963 | |
| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20137-37-5 | |
| Record name | Rotundic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20137-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137375 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Rotundic acid?
A1: this compound has been shown to interact with various molecular targets, influencing different cellular processes. Notably, it acts as a noncompetitive inhibitor of protein tyrosine phosphatase 1B (PTP1B) and T-cell PTP (TCPTP) by interacting with their C-terminus []. This inhibition enhances leptin sensitivity, contributing to its anti-obesity and anti-aging effects. Additionally, RA has been shown to modulate the ATM/p53 pathway, leading to enhanced apoptosis in cancer cells when combined with radiation therapy []. It also interacts with TLR4, blocking its dimerization and subsequently suppressing inflammatory responses [].
Q2: What is the role of this compound in regulating the Bcl-2 family proteins?
A2: Research suggests that this compound can influence the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family. In alcoholic hepatitis models, RA treatment increased Bcl-2 levels while decreasing Bax and caspase-3 levels []. This shift in the Bcl-2/Bax ratio indicates a protective effect against apoptosis. Conversely, in MCF-7 breast cancer cells, RA combined with radiation therapy induced Bcl-2-associated X protein expression, promoting apoptosis []. These findings suggest that RA's effects on Bcl-2 family proteins are context-dependent and may vary across cell types and disease models.
Q3: How does this compound contribute to angiogenesis?
A3: this compound exhibits pro-angiogenic properties by promoting cell proliferation, adhesion, migration, and tube formation in human umbilical vein endothelial cells (HUVECs) []. This effect is mediated, at least in part, through the activation of the JAK-STAT3 signaling pathway.
Q4: Can this compound influence gut microbiota composition?
A4: Emerging evidence suggests that this compound can modulate the gut microbiome. In type 2 diabetes rat models, RA treatment increased the abundance of beneficial bacteria like Prevotella, Ruminococcus, Leuconostoc, and Streptococcus, while decreasing opportunistic pathogens like Klebsiella and Proteus []. These alterations in gut microbiota composition were correlated with improvements in various metabolic parameters, suggesting a potential role for RA in ameliorating metabolic dysfunction through its influence on the gut microbiome.
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C30H48O3 and a molecular weight of 456.7 g/mol.
Q6: How do structural modifications of this compound affect its biological activity?
A6: Modifying this compound at the 28-COOH position has been explored to enhance its properties. For instance, introducing amino acid moieties at this position led to derivatives with improved cytotoxicity against various cancer cell lines []. Specifically, compound 5a, an amino acid derivative of RA, displayed greater potency compared to the parent compound. This suggests that structural modifications can significantly impact the biological activity of RA and highlights the potential for developing more potent derivatives for therapeutic applications.
Q7: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A7: One approach to enhance the pharmacokinetic properties of this compound involves formulating it into inclusion complexes. Specifically, a beta-cyclodextrin polymer inclusion complex of pedunculoside, a this compound derivative, was developed to address its limitations of poor bioavailability and rapid elimination []. This complex effectively increased plasma exposure and reduced intestinal metabolism, highlighting the potential of such formulation strategies for improving the therapeutic efficacy of RA.
Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?
A8: Research indicates that this compound might be a substrate for P-glycoprotein (P-gp), an efflux transporter, which could contribute to its limited oral bioavailability []. Additionally, RA is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver. Co-administration of verapamil, a P-gp inhibitor, significantly increased the plasma concentration and area under the curve (AUC) of RA in rats, while reducing its oral clearance. This suggests that inhibiting P-gp could be a strategy to enhance RA's bioavailability.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


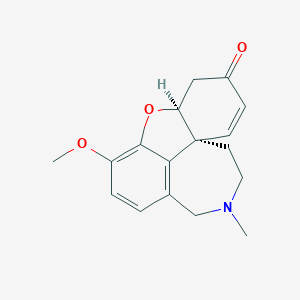
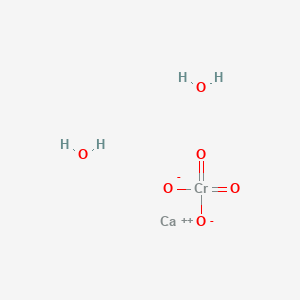
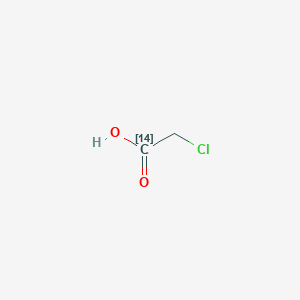
![[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate](/img/structure/B154640.png)
![(8R,9S,13S,14S)-13-methyl-3-trimethylsilyloxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B154641.png)
![2-[Bis-(2-hydroxyethyl)amino]ethyl laurate](/img/structure/B154643.png)

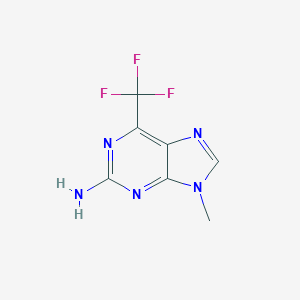
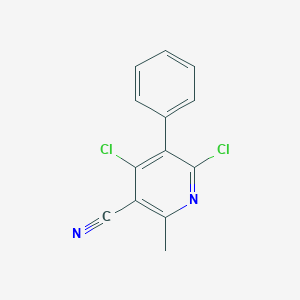
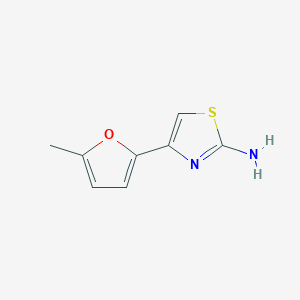
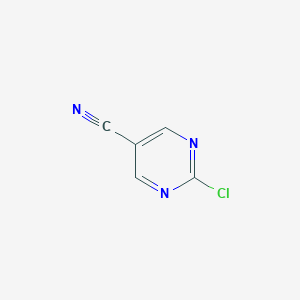
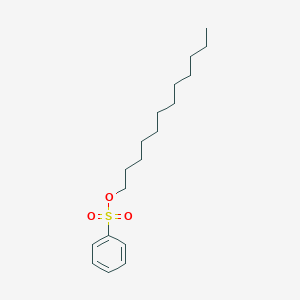
![9-Oxabicyclo[3.3.1]nonan-2-ol](/img/structure/B154653.png)
